molecular formula C7H6BrF3N2 B1409157 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine CAS No. 1227595-28-9

6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine

Cat. No.: B1409157
CAS No.: 1227595-28-9
M. Wt: 255.03 g/mol
InChI Key: YXJJBLKTBHXSOL-UHFFFAOYSA-N
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Description

6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of an amino group, a bromomethyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 6-amino-2-(trifluoromethyl)pyridine followed by the introduction of a bromomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromomethyl group.

Scientific Research Applications

6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and activity in various biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a bromomethyl and a trifluoromethyl group on the pyridine ring makes it particularly versatile for various chemical transformations and applications.

Properties

IUPAC Name

5-(bromomethyl)-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-3-4-1-2-5(12)13-6(4)7(9,10)11/h1-2H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJJBLKTBHXSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CBr)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine
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6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine
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6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine
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6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine
Reactant of Route 5
6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine
Reactant of Route 6
6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine

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